molecular formula C17H13ClFN3O2 B12683394 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-72-0

1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12683394
CAS No.: 107658-72-0
M. Wt: 345.8 g/mol
InChI Key: QARPKUAWQUUIQC-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a triazole-containing propanone derivative. Its structure features:

  • A 2-chlorophenyl group at position 1.
  • A 4-fluorophenyl group and hydroxyl group at position 2.
  • A 1H-1,2,4-triazole ring at position 3.

The ketone backbone differentiates it from common propanol-based antifungals like fluconazole.

Properties

CAS No.

107658-72-0

Molecular Formula

C17H13ClFN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C17H13ClFN3O2/c18-15-4-2-1-3-14(15)16(23)17(24,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,24H,9H2

InChI Key

QARPKUAWQUUIQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the substituted propanone backbone through condensation or addition reactions.
  • Introduction of the hydroxyl group at the 2-position.
  • Attachment of the 1H-1,2,4-triazole ring at the 3-position.
  • Incorporation of the chlorophenyl and fluorophenyl substituents via selective aromatic substitution or coupling reactions.

These steps are often carried out sequentially under controlled conditions to ensure regioselectivity and high purity.

Detailed Stepwise Preparation

Step 1: Preparation of 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene Intermediate
  • Reactants:

    • 2-chlorobenzyl chloride (or 2-chlorobenzyl phosphonic acid diester)
    • 4-fluoroacetophenone
  • Reaction Conditions:

    • Reflux stirring of 2-chlorobenzyl chloride with trialkyl phosphite (e.g., triethyl phosphite) to form o-chlorobenzyl phosphonic acid diester.
    • Subsequent reaction of this diester with 4-fluoroacetophenone under strong alkaline conditions (using bases such as sodium methylate, sodium ethylate, sodium tert-butoxide, sodium hydroxide, or potassium hydroxide).
    • Polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl pyrrolidone (NMP) are used as catalysts to enhance reaction rates and yields.
    • Temperature range: 0–50 °C
    • Reaction time: 2–24 hours
  • Outcome:

    • High yield (>94%) of 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene intermediate with high purity suitable for further transformation.
Step 2: Hydroxylation at the 2-Position
  • The intermediate undergoes hydroxylation to introduce the 2-hydroxy group, typically via controlled oxidation or nucleophilic addition reactions.
  • Conditions are optimized to avoid over-oxidation or side reactions, often involving mild oxidants or catalytic systems.
Step 3: Introduction of the 1H-1,2,4-Triazol-1-yl Group
  • The triazole ring is introduced through nucleophilic substitution or cyclization reactions involving triazole precursors.
  • This step requires precise control of reaction parameters to ensure selective attachment at the 3-position of the propanone backbone.
  • Commonly, the triazole moiety is introduced by reacting the hydroxylated intermediate with 1,2,4-triazole under acidic or basic catalysis.

Comparative Data Table of Preparation Parameters

Step Reactants / Reagents Conditions Catalysts / Solvents Yield (%) Notes
1 2-chlorobenzyl chloride + triethyl phosphite Reflux at 170–180 °C, 12 h None (thermal) ~97% Formation of o-chlorobenzyl phosphonic acid diester
2 o-chlorobenzyl phosphonic acid diester + 4-fluoroacetophenone 0–50 °C, 2–24 h DMF, DMSO, or NMP; strong base (NaOMe, NaOH, etc.) >94% Formation of 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene
3 Intermediate + oxidant / triazole precursor Mild conditions, variable Acid/base catalysts Variable Hydroxylation and triazole ring attachment

Research Findings and Optimization

  • The use of trialkyl phosphite instead of triphenylphosphine reduces raw material costs and environmental impact.
  • Polar solvents as catalysts significantly shorten reaction times (by more than 4 hours) and improve equipment throughput.
  • The optimized method yields high-purity intermediates and final products suitable for industrial-scale synthesis, particularly for applications such as epoxiconazole production.
  • Multi-step synthesis requires careful control of stoichiometry and reaction conditions to avoid side products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

The compound “1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structural features suggest that it could interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of “1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-” depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring, for example, is known to bind to metal ions and may inhibit the activity of metalloenzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Backbone Differences
Compound Backbone Type Key Substituents Reference
Target Compound Propanone 2-Chlorophenyl, 4-Fluorophenyl, Hydroxyl, Triazole
Epoxiconazole Oxirane 2-Chlorophenyl, 4-Fluorophenyl, Triazole (epoxide ring)
8d () Thiadiazole 2,4-Difluorophenyl, Thiadiazole-urea, Triazole
Compound 7b () Propanol 2,4-Difluorophenyl, Triazole, n-Butyl side chain
EPO Degradation Product Propanol 2-Chlorophenyl, 4-Fluorophenyl, Triazole (hydroxyl at position 1)

Key Observations :

  • The propanone backbone in the target compound introduces a ketone group, which may alter hydrogen-bonding interactions compared to propanol or epoxide backbones.
Substituent Effects
Compound Aryl Groups Additional Functional Groups Antifungal MIC Range (µg/mL) Reference
Target Compound 2-Cl-Ph, 4-F-Ph Hydroxyl, Triazole Not reported
8d () 2,4-DiF-Ph Thiadiazole-urea 0.03–0.5 (Candida spp.)
Compound 7b () 2,4-DiF-Ph n-Butyl side chain 0.001–0.03 (Candida spp.)
Epoxiconazole 2-Cl-Ph, 4-F-Ph Epoxide 0.001–0.1 (Broad-spectrum)

Key Observations :

  • 2,4-Difluorophenyl groups (e.g., in 8d) enhance antifungal potency compared to the target compound’s 2-chlorophenyl/4-fluorophenyl combination, likely due to improved hydrophobic interactions .
  • n-Butyl side chains (e.g., Compound 7b) significantly lower MIC values, suggesting enhanced membrane permeability .

Antifungal Mechanism and Activity

  • Triazole Role : All compared compounds share the 1,2,4-triazole group, which coordinates with the heme iron in fungal CYP51, disrupting ergosterol biosynthesis .
  • Hydroxyl vs. Ketone: The hydroxyl group in propanol derivatives (e.g., EPO degradation product) may form stronger hydrogen bonds with CYP51 compared to the ketone in the target compound .
  • Thiadiazole-Urea Hybrids : Compounds like 8d () exhibit dual mechanisms by combining triazole activity with thiadiazole-mediated membrane disruption .

Biological Activity

1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound notable for its complex structure and significant biological activity. This compound features a propanone backbone with hydroxyl and triazole functional groups, along with chlorinated phenyl groups that enhance its pharmacological properties. The presence of the triazole ring is particularly noteworthy as it is commonly associated with antifungal activity.

Chemical Structure and Properties

  • Molecular Formula : C17H13ClFN3O2
  • Molecular Weight : Approximately 396.6 g/mol
  • CAS Registry Number : Not specified in the search results.

The compound's structure includes:

  • A triazole ring , which plays a crucial role in its biological activity.
  • Chlorinated phenyl groups that enhance its pharmacological properties.

The biological activity of this compound primarily manifests through its antifungal properties . Its mechanism involves:

  • Inhibition of fungal cytochrome P450 enzymes , particularly lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes.
  • Disruption of ergosterol synthesis increases membrane permeability, leading to fungal cell death. This action makes it a valuable candidate for treating various fungal infections.

Biological Activity Data Table

Activity Type Mechanism Target Enzymes Effect
AntifungalInhibition of ergosterol biosynthesisCytochrome P450 (lanosterol 14α-demethylase)Increased membrane permeability and cell death

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antifungal Efficacy :
    • In vitro studies demonstrated that the compound exhibits significant antifungal activity against various pathogens, including Candida and Aspergillus species. The triazole moiety enhances binding to cytochrome P450 enzymes, making it effective against a range of fungal pathogens.
  • Structure-Activity Relationship (SAR) :
    • Research has explored how substituents on the phenyl rings influence biological activity and selectivity. The unique combination of the triazole ring and chlorinated phenyl groups distinguishes this compound from others, enhancing its antifungal activity while offering potential for further modifications to optimize efficacy against specific pathogens.
  • Comparative Analysis with Similar Compounds :
    • A comparative analysis with structurally similar compounds revealed that variations in substituents significantly affect biological activity. For instance:
      • 1-Propanone, 1-(4-chlorophenyl) : Exhibits antifungal properties but lacks the triazole group.
      • 1-Propanone, 1-(2-chlorophenyl) : Shows antimicrobial activity without the hydroxyl group.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 1-Propanone, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-?

  • Answer : The synthesis typically involves multi-step reactions:

Backbone formation : Condensation of substituted acetophenones (e.g., 2-chlorophenyl and 4-fluorophenyl ketones) via Claisen-Schmidt or aldol-like reactions. For example, thionyl chloride may catalyze ketone-aldehyde coupling (see similar protocols in ).

Triazole introduction : Nucleophilic substitution or "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to append the 1,2,4-triazole moiety at the C3 position.

Hydroxyl group protection : Temporary protection (e.g., silylation) may prevent side reactions during triazole incorporation .

  • Validation : Purity is confirmed via HPLC and NMR, while stereochemistry is assessed using chiral columns or X-ray crystallography (analogous to methods in ).

Q. How is the structure of this compound characterized, and what analytical techniques are critical?

  • Answer : Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydroxyl/triazole integration.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight (e.g., as done for fluorophenyl propanones in ).
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers (see crystallography reports for triazole-containing analogs in ).

Q. What is the hypothesized role of the 1,2,4-triazole and fluorophenyl groups in biological activity?

  • Answer :

  • 1,2,4-Triazole : Acts as a pharmacophore in antifungal agents, inhibiting cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase in fungi) .
  • Fluorophenyl/chlorophenyl groups : Enhance lipophilicity and membrane penetration. The 4-fluorophenyl group may improve metabolic stability via reduced oxidative metabolism .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what challenges arise in chiral separation?

  • Answer :

  • Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Lipases or esterases may selectively hydrolyze enantiomers if a hydrolyzable group (e.g., ester) is introduced temporarily .
  • Challenges : Similar retention times for enantiomers due to bulky aromatic groups; optimization of mobile phase polarity is critical (see racemic analogs in ).

Q. What computational strategies are employed to predict binding modes of this compound to fungal targets?

  • Answer :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with fungal CYP51. The triazole group coordinates the heme iron, while fluorophenyl groups occupy hydrophobic pockets .
  • MD simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., 100-ns simulations to evaluate binding free energy) .

Q. How does the substitution pattern (e.g., 2-chlorophenyl vs. 4-chlorophenyl) influence antifungal potency?

  • Answer :

  • SAR studies : Analog synthesis (e.g., 4-chlorophenyl variant in ) followed by antifungal assays (e.g., MIC against Candida albicans).
  • Findings : 2-Chlorophenyl may enhance steric hindrance, reducing off-target binding, while 4-substituents improve solubility but lower logP .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Answer :

  • pH stability : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via LC-MS. Hydroxyl group oxidation or triazole ring hydrolysis are common degradation pathways.
  • Plasma stability : Incubation in human plasma evaluates esterase-mediated metabolism (if applicable) .

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